9H-3,9'-Bicarbazole
Overview
Description
9H-3,9'-Bicarbazole is a derivative of carbazole, a tricyclic aromatic compound that has found extensive use in organic optoelectronics. The unique structure of 9H-3,9'-Bicarbazole, which consists of two carbazole units connected at the 9-position, offers a new molecular skeleton for the development of materials in organic light-emitting diodes (OLEDs) . The functionalization of carbazole rings can significantly enhance the material's optoelectronic properties, making it a versatile building block for various applications .
Synthesis Analysis
The synthesis of 9H-carbazoles can be achieved through various methods. One approach involves photostimulated SRN1 substitution reactions, which allow for the intramolecular C–N bond formation of 2′-halo[1,1′-biphenyl]-2-amines under mild and "transition-metal-free" conditions . Another method includes the one-pot synthesis of (E)-9-(2-iodovinyl)-9H-carbazole, which is used as a building block in palladium-catalyzed Sonogashira and Suzuki-Miyaura coupling reactions to yield new π-conjugated carbazoles . Additionally, a catalytic, high yielding, and scalable procedure has been developed for the synthesis of 9H-carbazole-3,6-dicarbonitrile, which can be hydrolyzed to 9H-carbazole-3,6-dicarboxylic acid, both serving as versatile organic building blocks .
Molecular Structure Analysis
The molecular structure of 9H-carbazole derivatives is crucial for their optoelectronic properties. For instance, the 9H-carbazole-2,7-dicarboxylic acid has been used to synthesize metal-organic frameworks with unique structural features, such as novel tetranuclear and trinuclear secondary building units, which contribute to their luminescence and catalytic properties . The molecular constructions based on the 3-(phenylethynyl)-9H-carbazole unit have been shown to emit deep-blue to green-blue light in the solid state, which is influenced by the N-alkyl chain length and intermolecular arrangement .
Chemical Reactions Analysis
9H-carbazole and its derivatives undergo various chemical reactions that are essential for their functionalization and application. For example, the oxidation of 9H-carbazole by biphenyl-utilizing bacteria leads to the formation of hydroxylated metabolites, which are useful for pharmacological applications . The electrochemical characterization of 9-phenylcarbazoles reveals that the oxidation potential is affected by substituents, and unprotected carbazoles can undergo dimerization upon oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9H-carbazole derivatives are influenced by their molecular structure. For instance, a polycarbazole with mostly 3,9 linkages exhibits high optical transmittance in the visible range and can be converted to a p-type semiconductor with significant conductivity . The stability and fluorescent properties of zinc(II) coordination polymers with 9H-carbazole-2,7-dicarboxylic acid have also been studied, demonstrating their potential in optoelectronic applications . Furthermore, the introduction of the 9,9'-bicarbazole unit in OLED materials has shown promising device performances, suggesting its potential as an efficient host material for OLEDs .
Scientific Research Applications
Summary of the Application
9H-3,9’-Bicarbazole is used in the development of Organic Light-Emitting Diodes (OLEDs) . Specifically, it’s used in the creation of twisted donor-acceptor-type electroactive bipolar derivatives, which are potential blue Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs .
Methods of Application
The derivatives were synthesized through the reaction of 4-fluorobenzophenone with various mono-alkylated 3,3′-bicarbazoles . The new materials exhibit suitable glass transition temperatures ranging from 57 to 102 °C and high thermal stability, with decomposition temperatures reaching 400 °C .
Results or Outcomes
The developed compounds exhibit elevated photoluminescence quantum yields (PLQY) of up to 75.5% and favorable HOMO-LUMO levels, along with suitable triplet-singlet state energy values .
2. Theoretical Simulation of TADF Character
Summary of the Application
9H-3,9’-Bicarbazole is used in the theoretical simulation of the TADF character of certain molecules . The molecules are 9- (2- (4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-3,9’-bicarbazole (o-TrzDCz), 9- (3- (4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-3,9’-bicarbazole (m-TrzDCz) and 9- (4- (4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-3,9’-bicarbazole (p-TrzDCz) .
Methods of Application
The photophysical properties of these molecules were theoretically simulated . The calculation of the twist angle between the D and A moieties in the ground state and the molecular Root-Mean-Deviation (RMSD) of the S1 and T1 states referenced to the S0 state were performed .
Results or Outcomes
The simulation revealed that o-TrzDCz possesses smaller reorganization energies of 0.06/0.04 eV, which are much smaller than those of m-TrzDCz (0.51/0.41 eV) and p-TrzDCz (1.93/1.06 eV) . Finally, o-TrzDCz possesses the biggest values of KRISC (7.28×10^6 s^-1) and Kr (3.12×10^6 s^-1) and smallest Kp value of 0.10 s^-1 amongst the three titled molecules, indicating that o-TrzDCz should have more excellent TADF character than m-TrzDCz and p-TrzDCz .
3. Pharmacological Applications
Summary of the Application
Carbazole derivatives, including those based on 9H-carbazole, have a broad range of pharmacological applications . They are used in the development of drugs with antibacterial, antimalarial, anticancer, and anti-Alzheimer properties.
Methods of Application
The specific methods of application can vary widely depending on the specific drug being developed. Generally, these compounds are synthesized and then tested in vitro and in vivo for their pharmacological effects.
4. OLED Materials
Summary of the Application
9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole is an intermediate of OLED materials . It can also serve as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices .
Methods of Application
The compound is typically synthesized and then incorporated into the OLED device, where it can donate electrons to create exciplexes .
Results or Outcomes
The use of this compound in OLED devices can improve their efficiency and lifespan .
5. Solution-Processed Phosphorescent OLEDs
Summary of the Application
9H-3,9’-Bicarbazole is used in the development of solution-processed phosphorescent OLEDs . Specifically, two 3,3′-bicarbazole-based host small molecules, 9,9′-Di-4-n-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-nBuPh) and 9,9′-di-4-t-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-tBuPh), were reported .
Methods of Application
These molecules exhibited similar optical properties within solutions but different photoluminescence within films . A solution-processed green phosphorescent OLED with the BCz-tBuPh host exhibited a high maximum current efficiency and power efficiency .
Results or Outcomes
The device with the BCz-tBuPh host showed a high maximum current efficiency and power efficiency of 43.1 cd/A and 40.0 lm/W, respectively, compared to the device with the BCz-nBuPh host .
6. OLED Material Intermediate
Summary of the Application
9-Phenyl-9H,9’H-[3,3’]bicarbazole, a derivative of 9H-3,9’-Bicarbazole, is an intermediate of OLED materials . It can also serve as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices .
Methods of Application
The compound is typically synthesized and then incorporated into the OLED device, where it can donate electrons to create exciplexes .
Results or Outcomes
The use of this compound in OLED devices can improve their efficiency and lifespan .
Safety And Hazards
properties
IUPAC Name |
3-carbazol-9-yl-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-4-10-21-17(7-1)20-15-16(13-14-22(20)25-21)26-23-11-5-2-8-18(23)19-9-3-6-12-24(19)26/h1-15,25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJJVSJWFYYPAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60530853 | |
Record name | 9H-3,9'-Bicarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60530853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-3,9'-Bicarbazole | |
CAS RN |
18628-07-4 | |
Record name | 9H-3,9'-Bicarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60530853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,9'-Bicarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.